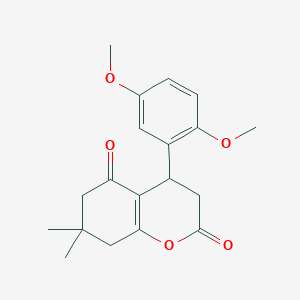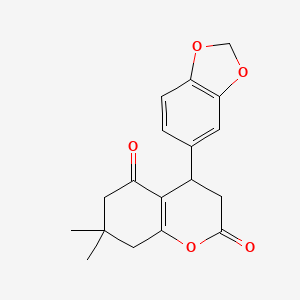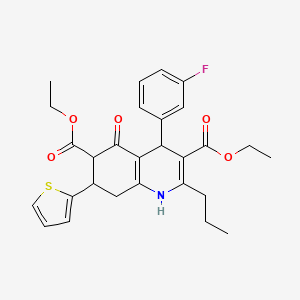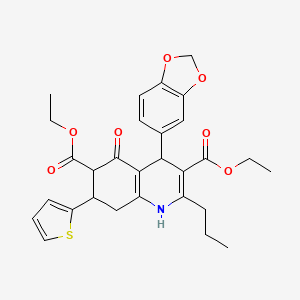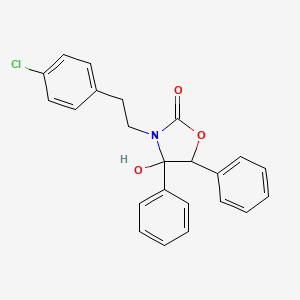
3-(4-CHLOROPHENETHYL)-4-HYDROXY-4,5-DIPHENYL-1,3-OXAZOLAN-2-ONE
概要
説明
3-(4-CHLOROPHENETHYL)-4-HYDROXY-4,5-DIPHENYL-1,3-OXAZOLAN-2-ONE is a complex organic compound that belongs to the class of oxazolidinones This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxy group, and a diphenyl group attached to an oxazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENETHYL)-4-HYDROXY-4,5-DIPHENYL-1,3-OXAZOLAN-2-ONE typically involves multiple steps One common method starts with the reaction of 4-chlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride This intermediate is then reacted with diphenylamine in the presence of a base to form an amide The amide undergoes cyclization with ethylene oxide to form the oxazolidinone ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through column chromatography. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient synthesis.
化学反応の分析
Types of Reactions
3-(4-CHLOROPHENETHYL)-4-HYDROXY-4,5-DIPHENYL-1,3-OXAZOLAN-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a secondary alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
3-(4-CHLOROPHENETHYL)-4-HYDROXY-4,5-DIPHENYL-1,3-OXAZOLAN-2-ONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its oxazolidinone core, which is known for antibacterial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(4-CHLOROPHENETHYL)-4-HYDROXY-4,5-DIPHENYL-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets. In medicinal chemistry, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex for protein synthesis, leading to bacteriostatic effects. The presence of the chlorophenyl and diphenyl groups may enhance its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with improved pharmacokinetic properties.
Cycloserine: An antibiotic with a similar mechanism of action but different structure.
Uniqueness
3-(4-CHLOROPHENETHYL)-4-HYDROXY-4,5-DIPHENYL-1,3-OXAZOLAN-2-ONE is unique due to its specific structural features, such as the combination of chlorophenyl and diphenyl groups, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones.
特性
IUPAC Name |
3-[2-(4-chlorophenyl)ethyl]-4-hydroxy-4,5-diphenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO3/c24-20-13-11-17(12-14-20)15-16-25-22(26)28-21(18-7-3-1-4-8-18)23(25,27)19-9-5-2-6-10-19/h1-14,21,27H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COONSQWVSRRGCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N(C(=O)O2)CCC3=CC=C(C=C3)Cl)(C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![METHYL 2-[({2,7,7-TRIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL}CARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4306497.png)
